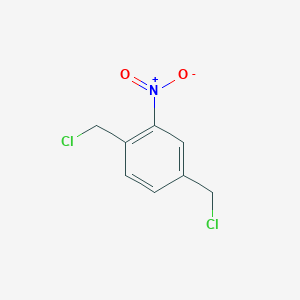

1,4-Bis(chloromethyl)-2-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(chloromethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBJABQEANMSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326173 | |

| Record name | 1,4-bis(chloromethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16255-50-8 | |

| Record name | 1,4-Bis(chloromethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16255-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 525118 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(chloromethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis of 1,4-Bis(chloromethyl)-2-nitrobenzene

The direct synthesis involves two key transformations: the introduction of a nitro group onto the benzene (B151609) ring and the chlorination of the two methyl groups. The order of these steps is critical to the success of the synthesis due to the directing effects of the substituents. The most common strategy involves the nitration of p-xylene (B151628) first, followed by the chlorination of the methyl groups.

The initial step in the synthesis is the electrophilic aromatic substitution of p-xylene to introduce a nitro group. The two methyl groups on p-xylene are activating and ortho-, para-directing. Since the para positions are blocked, nitration occurs at one of the ortho positions, yielding a single primary product: 1,4-dimethyl-2-nitrobenzene (B166905). researchgate.net

This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of by-products. google.com Studies on the nitration of xylenes (B1142099) have shown that mononitration can be readily achieved at temperatures around 30°C. researchgate.net

Following nitration, the two methyl groups of 1,4-dimethyl-2-nitrobenzene are converted to chloromethyl groups. This transformation is a free-radical halogenation, which occurs under different conditions than electrophilic aromatic halogenation. Instead of a Lewis acid catalyst, this reaction requires an initiator, such as ultraviolet (UV) light or a radical initiator, to generate chlorine radicals (Cl•).

The reaction proceeds via a chain mechanism where a chlorine radical abstracts a hydrogen atom from one of the benzylic methyl groups, forming a relatively stable benzyl (B1604629) radical. This radical then reacts with a molecule of chlorine (Cl₂) to form the chloromethyl group and a new chlorine radical, which propagates the chain. This process is repeated on the second methyl group to yield the final product, this compound. It is crucial to perform this reaction in the absence of a Lewis acid catalyst to ensure that substitution occurs on the side chains rather than on the aromatic ring. A patent for the synthesis of the related compound 1,4-bis(chloromethyl)benzene (B146612) from p-xylene specifies the use of an ionic liquid catalyst under LED light irradiation, highlighting modern approaches to this type of photo-halogenation. nih.gov

The successful synthesis of this compound hinges on the precise selection of catalysts and reaction conditions for each step.

For the initial nitration step, the combination of nitric acid and sulfuric acid is standard. The role of sulfuric acid is to act as a catalyst by facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile. google.com Optimization of this step involves controlling the temperature and the ratio of the acids to maximize the yield of the desired mononitro product and prevent the formation of dinitro derivatives.

For the subsequent chloromethylation step, the conditions are designed to favor a free-radical mechanism. This typically involves photochemical methods, such as the use of UV or high-intensity visible light (e.g., LED), to initiate the reaction. nih.gov The catalyst in this case is light energy, which homolytically cleaves the Cl-Cl bond. Reaction temperature is another critical parameter; for instance, a patented process for a similar chlorination of p-xylene specifies a reaction temperature of 110-120°C. nih.gov

| Reaction Step | Reagents | Catalyst/Initiator | Typical Conditions |

|---|---|---|---|

| Nitration | p-Xylene, Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Controlled temperature (e.g., ~30°C) to ensure mono-nitration. |

| Chloromethylation | 1,4-Dimethyl-2-nitrobenzene, Chlorine (Cl₂) | UV Light / LED Light | Elevated temperatures (e.g., 110-120°C); Absence of Lewis acids. |

Utilization as a Key Intermediate in Multi-step Synthesis

This compound is a valuable intermediate in organic synthesis primarily because it is a bifunctional molecule. It contains two reactive chloromethyl groups and a nitro group that can also be chemically transformed.

The two chloromethyl groups are excellent electrophilic sites, making them highly susceptible to nucleophilic substitution (Sₙ2) reactions. This bifunctionality allows the compound to act as a linker or building block for more complex molecules. It can react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form two new covalent bonds. This makes it a key component in the synthesis of:

Macrocycles: By reacting with a bifunctional nucleophile, the compound can form large ring structures.

Polymers: Its ability to react at two sites allows it to be used as a monomer in condensation polymerization.

Pharmaceutical and Agrochemical Scaffolds: The nitro-substituted benzene core can be elaborated by attaching various side chains via the chloromethyl groups.

Furthermore, the nitro group itself offers additional synthetic possibilities. It is a strong electron-withdrawing group that deactivates the ring towards further electrophilic substitution but can be readily reduced to an amino group (-NH₂). frontiersin.org This resulting aniline (B41778) derivative provides a new site for a different set of chemical reactions, such as diazotization or acylation, further increasing the molecular complexity. Nitro compounds are widely regarded as indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org

The synthesis of this compound is a prime example of the strategic derivatization of a simple aromatic hydrocarbon, p-xylene. The process involves a logical sequence of reactions that modifies the precursor in a controlled manner.

Nitration: The first derivatization step introduces a nitro group, which fundamentally changes the electronic properties of the aromatic ring. The methyl groups of p-xylene direct this substitution to the 2-position.

Chlorination: The second derivatization targets the methyl side chains. The conditions are chosen to favor a free-radical pathway, leading to the formation of two benzylic chloride functionalities without altering the aromatic ring's substitution pattern.

This two-step sequence transforms the relatively inert hydrocarbon p-xylene into a highly functionalized intermediate. The resulting this compound possesses three distinct reactive sites—the two chloromethyl groups and the nitro group—that can be addressed with different chemical transformations, making it a versatile precursor for a diverse range of more complex organic molecules.

Green Chemistry Approaches and Sustainable Synthesis

The traditional synthesis of nitroaromatic and chloromethylated compounds often involves harsh reagents and generates significant waste, prompting the exploration of more environmentally benign methods. While specific green synthesis routes for this compound are not extensively documented, the principles of green chemistry can be applied to its potential synthetic pathways.

One promising approach is the use of solid acid catalysts for nitration. These catalysts can replace corrosive and hazardous liquid acids like sulfuric acid, which is traditionally used in mixed acid nitration. Solid acids are generally easier to handle, less corrosive, and can often be recycled and reused, minimizing waste generation.

In the context of chloromethylation, which can produce the highly carcinogenic byproduct bis(chloromethyl) ether, developing safer alternatives is crucial. Green approaches to chloromethylation focus on replacing hazardous reagents like formaldehyde (B43269) and hydrogen chloride with less toxic alternatives. The use of alternative solvents that are less harmful and can be recycled is another key aspect of greening the synthesis process. For instance, replacing chlorinated solvents with more benign options can significantly reduce the environmental impact.

Furthermore, the development of continuous flow processes offers a safer and more efficient alternative to traditional batch reactions for both nitration and chloromethylation. Continuous flow reactors allow for better control over reaction parameters such as temperature and reaction time, which can lead to higher yields, improved selectivity, and minimized risk of runaway reactions.

Synthetic Challenges and Process Optimization

The synthesis of this compound presents several challenges, primarily stemming from the directing effects of the substituents on the aromatic ring and the potential for side reactions.

A plausible synthetic route involves the nitration of 1,4-bis(chloromethyl)benzene (also known as p-xylene dichloride). However, the two chloromethyl groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution, making the nitration reaction more difficult to achieve compared to the nitration of p-xylene itself. quora.compearson.com Overcoming this deactivation requires carefully optimized reaction conditions.

Process optimization for the nitration of 1,4-bis(chloromethyl)benzene would involve a systematic study of various parameters to maximize the yield of the desired mono-nitro product while minimizing the formation of di-nitro or other byproducts. Key parameters to optimize include:

Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and a stronger acid, typically sulfuric acid, is commonly used. The ratio of these acids needs to be precisely controlled.

Reaction Temperature: Temperature plays a crucial role in the rate and selectivity of the nitration. Higher temperatures can increase the reaction rate but may also lead to over-nitration and decomposition.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material but short enough to prevent the formation of unwanted byproducts.

The following table summarizes the key parameters and their potential impact on the synthesis:

| Parameter | Effect on Reaction | Optimization Goal |

| Nitrating Agent Concentration | Higher concentration increases reactivity but may lead to over-nitration. | Find the optimal concentration for mono-nitration. |

| Reaction Temperature | Higher temperature increases reaction rate but can decrease selectivity. | Identify the temperature range that balances rate and selectivity. |

| Reaction Time | Longer time can increase conversion but also the risk of side reactions. | Determine the shortest time for maximum yield of the desired product. |

| Catalyst | Choice of catalyst can influence reactivity and selectivity. | Select a catalyst that promotes mono-nitration efficiently and can be recycled. |

Another potential synthetic challenge is the regioselectivity of the nitration. The two chloromethyl groups will direct the incoming nitro group to the positions ortho to them. Since the starting material is symmetrical, this leads to a single desired product, this compound. However, controlling the extent of nitration to achieve mono-substitution is the primary challenge.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of Benzylic Chlorides

The presence of two chloromethyl groups on the benzene (B151609) ring makes 1,4-bis(chloromethyl)-2-nitrobenzene susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile displaces the chloride ion from one or both of the benzylic carbons.

Mechanistic Investigations of Chloromethyl Reactivity

Benzylic halides, such as the chloromethyl groups in this compound, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic effects of the other substituents on the benzene ring.

The nitro group, being a strong electron-withdrawing group, plays a significant role in the reactivity of the benzylic chlorides. Its presence, particularly at the ortho and para positions relative to a leaving group, is known to increase the rate of nucleophilic aromatic substitution. While this direct effect is on the ring itself, the electronic influence extends to the benzylic positions.

Kinetic studies on related nitrobenzyl compounds suggest that the reaction mechanism can be complex. For instance, studies on p-nitrobenzyl compounds have shown varied mechanisms depending on the specific reactants and conditions.

Influence of the Nitro Group on Substituent Reactivity

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the two chloromethyl groups. This influence is exerted through both inductive and resonance effects. The nitro group deactivates the benzene ring towards electrophilic attack but activates it towards nucleophilic attack by stabilizing the negative charge in the transition state of an SNAr reaction.

In the context of nucleophilic substitution at the benzylic carbons, the nitro group's primary role is to withdraw electron density from the ring, which in turn can affect the stability of any potential carbocation intermediate (in an SN1 pathway) or the transition state (in an SN2 pathway). For an SN2 reaction, the electron-withdrawing nitro group can stabilize the transition state, thereby increasing the reaction rate. In the case of this compound, the nitro group is ortho to one chloromethyl group and meta to the other. This differential positioning likely leads to different reactivities for the two chloromethyl groups. The chloromethyl group ortho to the nitro group is expected to be more activated towards nucleophilic attack due to the stronger electron-withdrawing effect at that position.

Stereochemical and Regiochemical Outcomes of Substitutions

Stereochemistry: Since the benzylic carbons in this compound are not stereocenters in the starting material, nucleophilic substitution will not lead to a change in stereochemistry unless a chiral nucleophile is used, resulting in the formation of diastereomers. If a reaction were to proceed through a planar carbocation intermediate (SN1), a racemic mixture would be expected if the substitution creates a new stereocenter.

Regiochemistry: The presence of two chloromethyl groups raises the question of regioselectivity. The nitro group at position 2 is expected to have a more pronounced activating effect on the chloromethyl group at position 1 (ortho) compared to the chloromethyl group at position 4 (meta). Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C1-chloromethyl group. Controlling the reaction stoichiometry would be crucial to achieve either mono- or di-substitution.

Electrophilic Aromatic Substitution Pathways (General benzene chemistry principles)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the benzene ring profoundly influence the rate and position of further substitution.

Directing Effects of Substituents on the Benzene Ring

The directing effects of the substituents in this compound are a combination of the individual effects of the nitro group and the two chloromethyl groups.

Nitro Group (-NO2): The nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. It directs incoming electrophiles to the meta position relative to itself. organicchemistrytutor.comwikipedia.org

Chloromethyl Group (-CH2Cl): The chloromethyl group is generally considered to be a weakly deactivating group and an ortho, para-director. The electronegative chlorine atom withdraws electron density inductively, deactivating the ring. However, the alkyl portion can donate electron density via hyperconjugation, directing incoming electrophiles to the ortho and para positions.

In this compound, these directing effects are in competition. The nitro group at C2 directs incoming electrophiles to C5. The chloromethyl group at C1 directs to C3 and C5. The chloromethyl group at C4 directs to C3 and C5. Therefore, all substituents direct towards the C3 and C5 positions.

Competitive Reactions and Selectivity Control

Given the directing effects of the substituents, electrophilic attack is most likely to occur at the C3 and C5 positions of the benzene ring. The strong deactivating nature of the nitro group will make any electrophilic substitution reaction on this ring significantly slower than on benzene itself.

Controlling the selectivity between the C3 and C5 positions would depend on the specific electrophile and reaction conditions. Steric hindrance could play a role, potentially favoring attack at the less hindered position. However, since both C3 and C5 are flanked by a chloromethyl group on one side, the steric environments are somewhat similar. The electronic effects will likely be the dominant factor. The position meta to the powerful nitro group and ortho/para to the weakly directing chloromethyl groups (C5) is a likely candidate for substitution.

Radical Reactions and Intermediate Characterization

The presence of both benzylic halides and a nitroaromatic system in this compound makes it susceptible to radical reactions, particularly through the formation of stabilized benzylic radical intermediates.

The generation of benzylic radicals from nitrobenzyl halides is a well-documented process that can be initiated by a one-electron reduction of the nitroaromatic ring. nih.gov For this compound, this process would first form a radical anion. This intermediate is unstable and rapidly undergoes the expulsion of a chloride ion to yield a neutral, carbon-centered nitrobenzyl radical. nih.gov The compound possesses two chloromethyl groups, one ortho and one para to the nitro group, both of which can participate in this process.

The radical anions of p- and o-nitrobenzyl chloride are known to eliminate a chloride ion to form the corresponding nitrobenzyl radicals. nih.gov These benzylic radicals exhibit significant stability due to resonance delocalization, where the unpaired electron can be distributed across the benzene ring. youtube.com This resonance stabilization is a key factor in the facility of their formation and their subsequent reactivity. youtube.comkhanacademy.org The resulting radicals are highly reactive species that can participate in various subsequent reactions, including hydrogen abstraction, addition to double bonds, or dimerization. nih.govlibretexts.org

| Precursor Radical Anion | Rate Constant for Cl⁻ Expulsion (s⁻¹) | Source |

|---|---|---|

| p-nitrobenzyl chloride | 1 x 10⁴ | nih.gov |

| o-nitrobenzyl chloride | 4 x 10³ | nih.gov |

The kinetics of benzylic radical formation from nitrobenzyl chlorides are notably rapid once the initial radical anion is formed. The rate constants for chloride expulsion from the radical anions of para- and ortho-nitrobenzyl chloride are on the order of 10³ to 10⁴ s⁻¹, indicating a very fast and kinetically favored process. nih.gov This rapid elimination is driven by the formation of the resonance-stabilized benzylic radical.

Cyclization and Polymerization Reactions

The bifunctional nature of this compound, with two reactive chloromethyl groups, allows it to participate in both intramolecular cyclization and intermolecular polymerization reactions.

Intramolecular annulation involves the formation of a new ring within a single molecule. In compounds like this compound, the two reactive benzylic chloride sites provide the framework for such cyclizations. The presence of the ortho-nitro group can significantly influence these reactions. Studies on related ortho-substituted benzyl (B1604629) halides have shown that ortho groups can provide intramolecular assistance. mdpi.com For instance, an ortho-nitro group can act as an internal nucleophile, promoting the solvolysis of a benzylic halide. mdpi.com

Annulation reactions involving nitro-substituted compounds are utilized in the synthesis of various heterocyclic structures. chim.it The nitro group can function as either an activating group or a leaving group depending on the reaction conditions. chim.it In the case of this compound, a potential intramolecular reaction could occur if one chloromethyl group is converted to a nucleophilic center, which could then attack the other electrophilic benzylic carbon, leading to a cyclized product. Such electrophilic cyclization reactions are a powerful tool for constructing carbocyclic and heterocyclic systems under mild conditions. researchgate.net

The two chloromethyl groups on this compound make it a suitable candidate for use as an external cross-linker in polymer synthesis. rsc.org Cross-linking involves chemically joining two or more polymer chains with a covalent bond, creating a three-dimensional network structure. thermofisher.com Molecules with two reactive sites, such as dichloroxylene (DCX) and 4,4′-bis(chloromethyl)biphenyl (BCMBP), are commonly used for this purpose to create hypercrosslinked polymers. rsc.org

The mechanism for cross-linking often involves Friedel-Crafts alkylation, where the chloromethyl groups react with aromatic rings within polymer chains in the presence of a Lewis acid catalyst. This forms stable methylene (B1212753) bridges between the chains, enhancing the material's rigidity and porosity. rsc.org Alternatively, the chloromethyl groups can react with nucleophilic functional groups on a polymer backbone, such as primary amines, to form stable bonds. thermofisher.com Through step-growth polymerization, where the bifunctional this compound monomer reacts with other bifunctional monomers, linear polymers or complex polymer networks can be synthesized. nih.gov The nitro group would remain as a pendant group on the resulting polymer backbone, imparting specific chemical properties to the final material.

| Cross-linking Agent | Structural Similarity to Subject Compound | Typical Application | Source |

|---|---|---|---|

| Dichloroxylene (DCX) | Aromatic ring with two chloromethyl groups | Preparation of high surface area materials | rsc.org |

| 4,4′-bis(chloromethyl)biphenyl (BCMBP) | Bifunctional aromatic with chloromethyl groups | Used as an external cross-linker for polymers | rsc.org |

| Chloromethyl ether (CME) | Contains a reactive chloromethyl group | Early external cross-linker for aromatic polymers | rsc.org |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity of atoms in 1,4-Bis(chloromethyl)-2-nitrobenzene. By analyzing the chemical shifts, splitting patterns, and correlations in ¹H and ¹³C spectra, a complete picture of the molecule's framework can be assembled.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and the chloromethyl protons. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. The powerful electron-withdrawing nature of the nitro group (NO₂) causes significant deshielding (a downfield shift) of adjacent protons.

The proton ortho to the nitro group (H-3) is expected to be the most deshielded, likely appearing as a doublet. The proton para to the nitro group (H-6) would also be deshielded and is expected to appear as a doublet, while the proton meta to the nitro group (H-5) would be the least deshielded of the aromatic protons, appearing as a doublet of doublets.

The two chloromethyl (-CH₂Cl) groups are in different chemical environments. The -CH₂Cl group at position C-1 is ortho to the nitro group, while the group at C-4 is meta. This difference in electronic environment would result in two distinct singlets. The group closer to the nitro group (at C-1) is expected to be slightly more deshielded. For comparison, the benzylic protons in p-bis(bromomethyl)benzene appear as a singlet at δ 4.48 ppm. rsc.org The presence of the nitro group in the target molecule would shift these signals further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 (ortho to NO₂) | ~8.0 - 8.2 | d (doublet) |

| H-6 (para to NO₂) | ~7.7 - 7.9 | d (doublet) |

| H-5 (meta to NO₂) | ~7.5 - 7.7 | dd (doublet of doublets) |

| -CH₂Cl (at C-1) | ~4.8 - 5.0 | s (singlet) |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The carbon atom attached to the nitro group (C-2) would be highly deshielded due to the strong inductive and resonance effects of the nitro group, appearing significantly downfield. For reference, the ipso-carbon in nitrobenzene (B124822) appears at 148.3 ppm. stackexchange.com

The other five aromatic carbons will have chemical shifts influenced by their position relative to the substituents. The carbons bearing the chloromethyl groups (C-1 and C-4) will also be deshielded. The remaining aromatic carbons (C-3, C-5, C-6) will appear in the typical aromatic region (δ 120-140 ppm). The two chloromethyl carbons will appear in the aliphatic region, typically between δ 40-50 ppm, with their exact shifts influenced by the electronic environment of the ring. For instance, the benzylic carbon in p-bis(bromomethyl)benzene is observed at δ 33.0 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (ipso to NO₂) | ~148 - 150 |

| C-1 (ipso to CH₂Cl) | ~138 - 142 |

| C-4 (ipso to CH₂Cl) | ~137 - 141 |

| C-6 | ~130 - 134 |

| C-3 | ~128 - 132 |

| C-5 | ~125 - 129 |

| -CH₂Cl (at C-1) | ~45 - 48 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their connectivity on the aromatic ring. The chloromethyl protons would not show any COSY correlations as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and connect the two chloromethyl proton singlets to their respective carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within the molecule by identifying their characteristic vibrational modes.

Vibrational Analysis of Nitro and Chloromethyl Functional Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the nitro (NO₂) and chloromethyl (-CH₂Cl) groups.

Nitro Group (NO₂): Aromatic nitro compounds exhibit two very strong and characteristic N-O stretching vibrations. spectroscopyonline.com The asymmetric stretch (νas) typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretch (νs) is found in the 1360–1290 cm⁻¹ range. esisresearch.org These bands are often the most intense peaks in the IR spectrum. Additionally, a scissoring vibration (δNO₂) is expected in the 890-835 cm⁻¹ region. spectroscopyonline.com

Chloromethyl Group (-CH₂Cl): The presence of the chloromethyl groups would be confirmed by several vibrations. The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range. Furthermore, CH₂ wagging modes are typically observed between 1300-1150 cm⁻¹. esisresearch.org

Other expected bands include C-H stretching from the aromatic ring (3100-3000 cm⁻¹) and the chloromethyl groups (around 2950 cm⁻¹), and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric N-O Stretch | Aromatic Nitro | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | Aromatic Nitro | 1360 - 1290 | Strong |

| C-Cl Stretch | Chloromethyl | 850 - 550 | Medium to Strong |

| NO₂ Scissoring | Aromatic Nitro | 890 - 835 | Medium |

| CH₂ Wagging | Chloromethyl | 1300 - 1150 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation pattern of the molecule upon ionization. For this compound (C₈H₇Cl₂NO₂), the monoisotopic mass is approximately 218.99 Da. epa.gov

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙). A key feature would be the isotopic pattern for a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum would exhibit a characteristic cluster of peaks for the molecular ion at M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ with a relative intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for nitroaromatic and benzylic chloride compounds:

Loss of a Chlorine Atom: Cleavage of a C-Cl bond would yield a prominent fragment ion at [M-Cl]⁺ (m/z ~184).

Benzylic Cleavage: Loss of a chloromethyl radical (•CH₂Cl) would result in an ion at [M-CH₂Cl]⁺ (m/z ~170).

Loss of Nitro Group: The expulsion of a nitro group (•NO₂) is a common fragmentation pathway for nitroaromatics, leading to a fragment at [M-NO₂]⁺ (m/z ~173).

Loss of NO: A rearrangement followed by the loss of a nitric oxide radical (•NO) can also occur, giving a fragment at [M-NO]⁺ (m/z ~189).

Further fragmentation of these primary ions would lead to a complex but interpretable mass spectrum, confirming the presence and connectivity of the various structural components. For example, the benzyl (B1604629) cation (C₇H₇⁺) often rearranges to the very stable tropylium (B1234903) ion, which gives a characteristic peak at m/z 91. youtube.commassbank.eu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formation Pathway | Predicted m/z |

|---|---|---|

| [C₈H₇Cl₂NO₂]⁺˙ | Molecular Ion (M⁺˙) | 219 |

| [C₈H₇Cl NO₂]⁺ | Loss of •Cl | 184 |

| [C₇H₄Cl₂NO₂]⁺ | Loss of •CH₂Cl | 170 |

| [C₈H₇Cl₂]⁺ | Loss of •NO₂ | 173 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org

Molecules with conjugated π systems, such as aromatic compounds, absorb light in the UV-vis region. libretexts.org The absorption corresponds to the excitation of an electron from a lower-energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher-energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org

The UV spectrum of benzene shows characteristic absorptions related to π → π* transitions. up.ac.za The introduction of substituents onto the benzene ring alters the electronic structure and, consequently, the absorption spectrum. The nitro group (—NO₂) is a strong chromophore and an electron-withdrawing group, while the chloromethyl group (—CH₂Cl) is an auxochrome.

In this compound, the key electronic transitions are:

n → π Transitions:* The nitro group also possesses non-bonding electrons (n) on its oxygen atoms. These electrons can be excited to an antibonding π* orbital. This n → π* transition is typically weaker in intensity than π → π* transitions and can sometimes be obscured by them. up.ac.za

X-ray Crystallography and Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on molecular geometry, conformation, and intermolecular interactions. nih.gov

While a specific crystal structure for this compound is not described in the available literature, its molecular geometry and conformation can be inferred from crystallographic studies of closely related compounds, such as 1-chloromethyl-4-nitrobenzene and 1-chloro-2-methyl-4-nitrobenzene. researchgate.netresearchgate.net

Based on these analogous structures, the benzene ring is expected to be planar. A key conformational feature of nitroaromatic compounds is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. To maximize π-conjugation, this angle is typically small, indicating that the nitro group is nearly coplanar with the ring. researchgate.net For example, in 1-chloromethyl-4-nitrobenzene, this dihedral angle is 2.9°, and in 1-chloro-2-methyl-4-nitrobenzene, it is 6.2°. researchgate.netresearchgate.net A similar near-planar arrangement is anticipated for this compound.

The conformation of the two chloromethyl groups relative to the ring can vary, influenced by steric hindrance and crystal packing forces. The bond lengths and angles within the molecule are expected to fall within normal ranges for substituted nitrobenzene derivatives. researchgate.net

| Parameter | Expected Value/Range | Reference Compound(s) |

|---|---|---|

| Dihedral Angle (NO₂ plane vs. Ring plane) | ~2-10° | 1-Chloromethyl-4-nitrobenzene researchgate.net, 1-Chloro-2-methyl-4-nitrobenzene researchgate.net |

| C-N Bond Length | ~1.47 - 1.48 Å | 1-Chloromethyl-4-nitrobenzene researchgate.net |

| N-O Bond Lengths | ~1.21 - 1.22 Å | 1-Chloromethyl-4-nitrobenzene researchgate.net |

| O-N-O Bond Angle | ~123 - 124° | Nitrobenzene derivatives mdpi.com |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For nitroaromatic compounds, these interactions typically include weak hydrogen bonds, dipole-dipole interactions, and π-π stacking. rsc.orgmdpi.com

In the solid state of this compound, the following interactions are expected to be significant:

C—H···O Hydrogen Bonds: The oxygen atoms of the polar nitro group can act as hydrogen bond acceptors, forming weak C—H···O interactions with hydrogen atoms from the aromatic ring or chloromethyl groups of neighboring molecules. Such interactions are commonly observed in the crystal structures of nitro compounds and often link molecules into chains or sheets. researchgate.netresearchgate.net

π-π Stacking Interactions: The electron-deficient nature of the nitro-substituted aromatic ring promotes attractive π-π stacking interactions with adjacent rings. These interactions, where the rings are arranged in a parallel or slipped-parallel fashion, contribute significantly to the stability of the crystal lattice. rsc.orgnih.gov

Halogen Interactions: Weak interactions involving the chlorine atoms, such as Cl···O or C-H···Cl contacts, may also play a role in stabilizing the crystal packing. researchgate.net

Absolute Configuration and Stereochemical Elucidation (General for chiral compounds, can be applied to derivatives)

While this compound itself is an achiral molecule, its derivatives can be synthesized to contain stereocenters, thus exhibiting chirality. The determination of the absolute configuration of these chiral derivatives is crucial for understanding their chemical and biological activities. A variety of advanced analytical techniques are employed for this purpose. google.com

Commonly used methods for stereochemical elucidation include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical methods. google.com X-ray crystallography provides an unambiguous determination of the absolute configuration by mapping the three-dimensional arrangement of atoms in a single crystal. For chiral derivatives of this compound, this would involve growing a suitable crystal of a single enantiomer, potentially after chiral separation.

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful non-destructive techniques for investigating chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can often be compared with theoretical calculations to assign the absolute configuration.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound like this compound and assessing its purity. nih.gov This method determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₈H₇Cl₂NO₂.

A high degree of agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. Typically, a deviation of ±0.4% is considered acceptable for a pure compound in many chemistry journals. nih.gov For this compound, the theoretical elemental composition serves as a benchmark for quality control.

Below is an interactive data table summarizing the theoretical elemental composition of this compound. Experimental results from a synthesized batch would be compared against these values to ensure the sample's integrity.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 43.68 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.21 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 32.22 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.37 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.54 |

| Total | 220.06 | 100.00 |

This rigorous analysis ensures that the material used in further research or application meets the required standards of purity and compositional accuracy.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

For aromatic nitro compounds, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311+G(d,p), are standard for optimizing molecular geometry and determining vibrational frequencies. niscpr.res.inresearchgate.net In a study on the related compound 1,4-dichloro-2-nitrobenzene (B41259) (DCNB), DFT was employed to calculate fundamental vibrational frequencies and the intensity of vibrational bands. niscpr.res.in The results were then compared with experimental FT-IR and FT-Raman spectra to ensure accuracy. niscpr.res.in Such an analysis for 1,4-bis(chloromethyl)-2-nitrobenzene would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. This optimized geometry is crucial for calculating other properties like dipole moment and molecular orbitals. globalresearchonline.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Nitrobenzene (B124822) Note: This table is illustrative and based on typical data from DFT studies on similar compounds, as specific data for this compound is not available in the cited literature.

| Property | Method/Basis Set | Illustrative Value |

|---|---|---|

| Total Energy (Hartree) | B3LYP/6-311++G(d,p) | -1350.78 |

| Dipole Moment (Debye) | B3LYP/6-311++G(d,p) | 3.47 |

| Zero-point vibrational energy (kcal/mol) | B3LYP/6-311++G(d,p) | 85.4 |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. ajchem-a.com For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the energy of the LUMO, enhancing the molecule's electrophilic character. The HOMO-LUMO gap can be used to understand charge transfer interactions within the molecule. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following data is based on general values for substituted nitrobenzenes found in the literature and is for illustrative purposes only.

| Parameter | Illustrative Energy (eV) | Implication |

|---|---|---|

| EHOMO | -7.5 | Electron-donating ability |

| ELUMO | -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.5 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a localized picture of chemical bonding. wisc.edunumberanalytics.com It provides an intuitive representation of the Lewis structure, including core orbitals, lone pairs, and bonds. q-chem.com

NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions. It can reveal details about charge delocalization, hyperconjugative interactions, and the strength of donor-acceptor interactions. researchgate.net For a molecule like this compound, NBO analysis could be used to investigate the electronic interactions between the nitro group, the chloromethyl substituents, and the benzene (B151609) ring. For instance, a study on 1,2,3-trichloro-4-nitrobenzene utilized NBO analysis to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization. globalresearchonline.net This method quantifies the stabilization energy associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs, providing insight into the electronic factors governing the molecule's structure and reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models often use descriptors derived from computational chemistry, such as electronic, steric, and thermodynamic parameters.

While specific QSRR studies for the reactivity of this compound were not identified, related Quantitative Structure-Activity Relationship (QSAR) models for nitrobenzenes have been developed to predict properties like toxicity. These studies often employ DFT-based descriptors, including LUMO energy and electrophilicity index, to build correlative models. Such an approach could theoretically be adapted to predict the reactivity of this compound in specific chemical reactions by correlating its computed molecular descriptors with experimentally determined reaction rates for a series of related compounds.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, key conformational questions would involve the orientation of the nitro group and the two chloromethyl groups relative to the benzene ring.

MD simulations or potential energy surface scans can be used to identify stable conformers and the energy barriers between them. pitt.edunih.gov For example, studies on nitrobenzene have investigated the rotational barrier of the C-N bond to determine whether the molecule has a planar equilibrium structure. researchgate.net A similar analysis for this compound would involve calculating the potential energy as a function of the dihedral angles defining the orientation of the -NO2 and -CH2Cl groups. This would reveal the most stable (lowest energy) conformation and provide insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways for this compound can provide significant insights into its reactivity, particularly concerning the benzylic chloromethyl groups. The presence of these groups suggests a susceptibility to nucleophilic substitution reactions (SN1 and SN2). Theoretical studies on substituted benzyl (B1604629) chlorides have shown that the reaction mechanism and the structure of the transition state are highly dependent on the nature of the substituents on the aromatic ring.

In the case of this compound, the strong electron-withdrawing nature of the nitro group is expected to influence the stability of potential carbocation intermediates and the energy of transition states. For an SN1-type mechanism, the formation of a benzylic carbocation is the rate-determining step. The nitro group at the ortho position would destabilize an adjacent benzylic carbocation through its inductive effect, making an SN1 pathway less favorable. Conversely, for an SN2 mechanism, the transition state involves a pentacoordinate carbon atom. The electron-withdrawing nitro group could potentially stabilize this electron-rich transition state to some extent.

Computational modeling, typically employing Density Functional Theory (DFT), can be used to map the potential energy surface for nucleophilic attack at the chloromethyl positions. This would involve locating the transition state structures and calculating the activation energy barriers for both SN1 and SN2 pathways. The characterization of the transition state would involve analyzing its geometry, vibrational frequencies (where a single imaginary frequency corresponds to the reaction coordinate), and charge distribution. Such studies on related benzyl halides have demonstrated shifts between concerted (SN2) and stepwise (SN1) mechanisms depending on the electronic effects of the ring substituents. nih.gov

Interactive Table: Predicted Influence of Substituents on Nucleophilic Substitution Pathways.

| Substituent Effect | Influence on SN1 Pathway | Influence on SN2 Pathway | Predicted Dominant Pathway for this compound |

| Nitro Group (Electron-withdrawing) | Destabilizes benzylic carbocation intermediate. | May slightly stabilize the electron-rich transition state. | SN2 is more likely favored over SN1 due to carbocation destabilization. |

| Chloromethyl Group (Leaving Group) | Facilitates carbocation formation upon departure. | Provides a site for nucleophilic attack. | The inherent reactivity of the benzylic halide is modulated by the nitro group. |

Prediction of Electrostatic Potential Distribution

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution and is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP is expected to be significantly influenced by the highly electronegative nitro group and the chlorine atoms. The nitro group is a strong electron-withdrawing group, and as such, the region around the NO2 moiety will exhibit a strong negative electrostatic potential (typically colored red in MEP maps). This indicates a high electron density and a potential site for electrophilic attack.

Conversely, the regions around the hydrogen atoms of the benzene ring and the chloromethyl groups will have a positive electrostatic potential (typically colored blue), indicating electron deficiency. The aromatic ring itself will be rendered electron-poor due to the deactivating effect of the nitro group. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. The chloromethyl groups, with the electronegative chlorine atoms, will also contribute to localized positive potentials on the methylene (B1212753) carbons and hydrogens. Computational studies on substituted benzenes have demonstrated that the effects of substituents on the electrostatic potential are primarily due to through-space inductive/field effects. nih.gov

Interactive Table: Predicted Electrostatic Potential Regions in this compound.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitro Group | Strongly Negative | Site for potential electrophilic interaction. |

| Aromatic Ring | Generally Positive (Electron-poor) | Deactivated towards electrophilic aromatic substitution. |

| Chloromethyl Groups | Positive potential on C and H atoms | Electrophilic sites susceptible to nucleophilic attack. |

Theoretical Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound can be effectively achieved through various theoretical approaches, with Density Functional Theory (DFT) being a prominent method. researchgate.net These computational techniques allow for the detailed study of reaction pathways, intermediates, and transition states that may be difficult to observe experimentally.

One key area of investigation would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the aromatic ring. The strong electron-withdrawing nitro group activates the ring towards such reactions. Theoretical studies on nitroaromatic compounds have utilized DFT to model the SNAr mechanism, which typically proceeds through a Meisenheimer complex intermediate. nih.gov Calculations can determine the stability of this intermediate and the activation barriers for its formation and subsequent decomposition to products.

Another important reaction type for this molecule is the substitution at the benzylic positions. As discussed previously, theoretical models can distinguish between SN1 and SN2 pathways. By calculating the Gibbs free energy profiles for both mechanisms, the kinetically and thermodynamically favored pathway can be determined. These calculations would involve optimizing the geometries of reactants, products, intermediates, and transition states.

Furthermore, Molecular Electron Density Theory (MEDT) can provide a deeper understanding of the electronic changes throughout a reaction. researchgate.net By analyzing the flow of electron density, one can characterize the nature of bond formation and cleavage. For reactions involving this compound, MEDT could be used to analyze the electronic interactions between the substrate and a reacting nucleophile or electrophile, providing a more nuanced picture of the reaction mechanism than simple frontier molecular orbital theory.

Interactive Table: Theoretical Methods for a Deeper Mechanistic Understanding.

| Theoretical Approach | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Modeling SNAr and SN1/SN2 reactions. | Reaction energy profiles, activation barriers, and stability of intermediates. researchgate.net |

| Molecular Electrostatic Potential (MEP) Analysis | Mapping the charge distribution of the molecule. | Identification of electrophilic and nucleophilic sites, predicting reactivity. nih.gov |

| Molecular Electron Density Theory (MEDT) | Analyzing electron density changes during a reaction. | Detailed understanding of bond formation/breaking and electronic fluxes. researchgate.net |

Advanced Applications in Chemical Research

Development of Functional Polymeric Materials

The bifunctional nature of 1,4-bis(chloromethyl)-2-nitrobenzene makes it an excellent monomer or crosslinking agent for the development of a wide range of functional polymers. The chloromethyl groups provide reactive sites for polymerization and crosslinking, while the nitro group can be used to tailor the electronic properties or serve as a handle for post-polymerization modification.

Precursors for Specialized Polymeric Architectures (e.g., Poly(p-phenylenevinylene) derivatives)

This compound serves as a key starting material for the synthesis of specific Poly(p-phenylenevinylene) (PPV) derivatives. nih.govresearchgate.net PPVs are a class of conducting polymers known for their electroluminescent properties, making them significant in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org The synthesis of these polymers can be achieved through various methods, including the Gilch reaction, which involves the base-induced polymerization of bis(halomethyl)benzene monomers. nih.gov

The introduction of a nitro group onto the polymer backbone, by using a precursor like this compound, has been shown to significantly alter the electronic properties of the resulting PPV derivative. nih.govresearchgate.net Specifically, the electron-withdrawing nature of the nitro substituent can lower the polymer's band gap. nih.gov This modification can shift the absorption and emission spectra of the material, which is a critical factor in tuning the color of light emitted from an OLED or optimizing the absorption spectrum of a photovoltaic cell. nih.gov Research has demonstrated the successful synthesis of novel PPV derivatives with hyperbranched structures containing a nitro substituent, which exhibit good solubility in common organic solvents, high molecular weights, and good thermal stability. nih.gov

| Property | Effect of Nitro-Substituent | Reference |

| Band Gap | Decreased | nih.gov |

| Absorption Range | Increased | nih.gov |

| Solubility | Excellent in common organic solvents | nih.gov |

| Molecular Weight | High (up to 106 g/mol ) | nih.gov |

| Thermal Stability | Good | nih.gov |

Synthesis of Hypercrosslinked Resins and Adsorbents

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by a rigid, three-dimensional network, high surface areas, and permanent microporosity. unina.it These properties make them highly effective as adsorbents for various applications. This compound can be utilized as a crosslinking agent in the synthesis of these resins. The typical synthesis involves a Friedel-Crafts alkylation reaction where the chloromethyl groups react with other aromatic molecules (or the same molecules) in the presence of a Lewis acid catalyst (e.g., FeCl₃, SnCl₄) to form a rigid, crosslinked network. ias.ac.inrsc.org

The presence of the nitro group on the crosslinking agent can impart specific functionalities to the resulting hypercrosslinked resin. This can enhance the resin's adsorption selectivity towards certain molecules, particularly nitroaromatic compounds, through specific interactions. nih.gov The synthesis strategy allows for the creation of resins with high specific surface areas, large pore volumes, and narrow pore size distributions, which are crucial for efficient adsorption processes. researchgate.net

Engineering of Ion-Exchange Layers and Coatings

The chloromethyl groups of this compound are precursors for generating ion-exchange functionalities. researchgate.net These groups can be readily converted into anion-exchange sites through amination reactions. For instance, reaction with a tertiary amine, such as trimethylamine, transforms the neutral chloromethyl group into a positively charged quaternary ammonium (B1175870) group (benzyltrimethylammonium chloride), which is the functional group in strong base anion-exchange resins. researchgate.net

By incorporating this compound into a polymer structure, either as a monomer or a crosslinker, and then performing the amination reaction, it is possible to engineer materials with a controlled density of ion-exchange sites. researchgate.net This approach is an alternative to the traditional method of chloromethylating a pre-formed polystyrene-divinylbenzene copolymer, which often uses hazardous reagents like chloromethyl methyl ether. researchgate.netpsu.edu The resulting materials can be used as ion-exchange layers or coatings for applications in water treatment and purification. researchgate.net The nitro group's presence could potentially influence the resin's thermal stability and selectivity.

Synthetic Reagent in Diverse Organic Transformations

Beyond polymer science, this compound is a valuable bifunctional reagent in organic synthesis, enabling the construction of complex molecular frameworks.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry. mdpi.com The two electrophilic chloromethyl groups on this compound can react with dinucleophilic species to form a variety of heterocyclic structures. For example, it can react with compounds containing two thiol, amine, or alcohol groups to construct medium-to-large ring systems.

A specific application is in the synthesis of S-diazocine derivatives. In one reported synthesis, this compound was reacted with 2,2'-disulfanediyldianiline in the presence of a reducing agent (sodium borohydride) to yield 2-((4-chloro-2-nitrobenzyl)thio)aniline. beilstein-journals.org This intermediate demonstrates the utility of the compound in building blocks for larger heterocyclic systems, where one chloromethyl group undergoes substitution while the other remains available for further transformations or is part of a different starting material. beilstein-journals.org The nitro group itself can be a key participant in subsequent cyclization steps, often after reduction to an amino group. rsc.org

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

In the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, multi-functional building blocks are essential. This compound serves as a valuable intermediate due to its defined substitution pattern and the distinct reactivity of its functional groups. mdpi.com

The chloromethyl groups allow for the controlled, stepwise introduction of side chains or the linkage to other molecular fragments through nucleophilic substitution. The nitro group provides a strategic advantage; it is a strong deactivating group, influencing the reactivity of the aromatic ring, and it can be chemically transformed at a later stage of the synthesis. A common and powerful transformation is the reduction of the nitro group to an amine. This newly formed amino group can then be used to introduce a wide array of other functionalities or to participate in cyclization reactions to build heterocyclic cores common in many pharmaceutical and agrochemical compounds. mdpi.com This strategic use as a chemical intermediate allows for the efficient assembly of complex target molecules. beilstein-journals.orgresearchgate.net

Fundamental Studies in Aromatic Chemistry

The compound this compound is a multifunctional molecule that serves as an important subject for fundamental studies in aromatic chemistry. Its structure, featuring a benzene (B151609) ring substituted with two chloromethyl groups and a nitro group, provides a unique platform to investigate the interplay of electronic and steric effects on chemical reactivity and to explore the development of new synthetic methodologies.

The reactivity of a substituted benzene ring, particularly in electrophilic aromatic substitution reactions, is profoundly influenced by the electronic properties of its substituents. Substituents are broadly classified as either activating or deactivating groups, which also direct the position of substitution to ortho, para, or meta positions relative to their own location on the ring.

Nitro Group (-NO₂): Located at position 2, the nitro group is a powerful deactivating group. Through a combination of a strong negative inductive effect (-I) and a negative resonance effect (-R), it withdraws significant electron density from the benzene ring. libretexts.org This withdrawal is most pronounced at the ortho and para positions, making the ring substantially less reactive towards electrophiles—approximately a million times less reactive than benzene itself. msu.edu Consequently, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions meta to it (positions 4 and 6). chemguide.co.uk

The combination of these substituents makes the aromatic ring of this compound highly deactivated towards electrophilic aromatic substitution. The strong deactivating nature of the nitro group, compounded by the deactivating effects of the two chloromethyl groups, means that harsh reaction conditions would be required for any substitution to occur. msu.edu

| Substituent | Position | Electronic Effect | Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| Nitro (-NO₂) | 2 | Strongly Electron-Withdrawing (-I, -R) | Strongly Deactivating | Meta |

| Chloromethyl (-CH₂Cl) | 1 | Weakly Electron-Withdrawing (-I) | Weakly Deactivating | Ortho, Para |

| Chloromethyl (-CH₂Cl) | 4 | Weakly Electron-Withdrawing (-I) | Weakly Deactivating | Ortho, Para |

While the aromatic ring of this compound is relatively inert, the two benzylic chloromethyl groups are highly reactive sites. These groups serve as versatile handles for synthetic chemists, allowing the molecule to be used as a foundational building block in the construction of more complex molecular architectures. frontiersin.orghilarispublisher.com The exploration of its reactivity has led to the development of novel synthetic pathways, particularly in the fields of macromolecular and supramolecular chemistry.

Synthesis of Macrocycles: Macrocyclic compounds, which are large ring structures, are of significant interest in areas such as drug discovery and sensor technology. nih.govnih.gov The difunctional nature of this compound makes it an ideal precursor for macrocyclization reactions. By reacting it with various long-chain dinucleophiles, chemists can construct a diverse library of macrocycles. For instance, reaction with diamines, dithiols, or polyethylene (B3416737) glycols under high-dilution conditions can lead to the formation of new, complex ring systems where the nitro-substituted benzene unit is incorporated into the macrocyclic backbone. nih.govcore.ac.uk This incorporation modulates the electronic properties and conformational rigidity of the resulting macrocycle. beilstein-journals.org

Development of Novel Polymers: The presence of two reactive chloromethyl groups allows this compound to act as a monomer or a cross-linking agent in polymerization reactions. Novel polymers can be synthesized through condensation polymerization with various co-monomers. For example, reaction with bisphenols can yield polyethers, while reaction with dicarboxylic acids can produce polyesters. These synthetic routes utilize the reactivity of the C-Cl bond to build long polymer chains. nih.govrsc.org The resulting polymers possess the nitroaromatic moiety as a repeating unit, which can impart specific thermal or optical properties to the material.

Building Block for Complex Molecules: The chloromethyl groups can be readily converted into a wide array of other functional groups through nucleophilic substitution reactions. This versatility allows this compound to serve as a key intermediate in multi-step syntheses. nih.gov For example, reaction with sodium azide (B81097) can introduce two azide groups, which can then participate in "click chemistry" reactions to link with other molecules. nih.gov Similarly, reaction with sodium cyanide would yield a dinitrile, which can be further hydrolyzed to a diacid or reduced to a diamine, opening pathways to complex heterocyclic structures and other advanced organic materials. researchgate.net

| Reaction Type | Reactant Partner | Resulting Structure/Product Class | Significance |

|---|---|---|---|

| Macrocyclization | Long-chain diamines, dithiols | Nitro-functionalized macrocycles | Applications in host-guest chemistry, sensors |

| Condensation Polymerization | Bisphenols, dicarboxylic acids | Polyethers, polyesters | Creation of novel materials with specific properties |

| Nucleophilic Substitution | Sodium azide, sodium cyanide | Diazides, dinitriles | Versatile intermediates for "click chemistry" and heterocyclic synthesis |

Conclusion and Future Directions

Summary of Key Research Findings and Contributions

Research into 1,4-Bis(chloromethyl)-2-nitrobenzene has established it as a versatile intermediate in organic synthesis, primarily owing to the reactivity of its functional groups: two chloromethyl groups and a nitro group on a benzene (B151609) ring. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the chloromethyl groups, making them susceptible to nucleophilic substitution reactions. This property has been exploited in the synthesis of a variety of more complex molecules.

Key contributions in the study of this compound include the development of synthetic routes for its preparation, often involving the nitration of 1,4-bis(chloromethyl)benzene (B146612) or the chloromethylation of nitrobenzene (B124822) derivatives. These methods have been refined to improve yields and regioselectivity.

Furthermore, the chemical behavior of this compound has been investigated, particularly its reactions with various nucleophiles. These studies have demonstrated its utility as a building block for constructing larger molecular architectures, including those with potential applications in medicinal chemistry and materials science. The reduction of the nitro group to an amine is another significant transformation, opening pathways to a different class of derivatives with altered electronic and steric properties.

Unaddressed Research Questions and Emerging Areas

Despite the foundational knowledge, several research questions regarding this compound remain open. A primary area for future investigation is the full exploration of its reaction scope. While nucleophilic substitution at the chloromethyl positions is known, the development of novel catalytic systems to achieve more complex and selective transformations remains an active field of research. For instance, the development of stereoselective reactions involving this prochiral molecule could lead to the synthesis of enantiomerically pure compounds with interesting biological activities.

Another emerging area is the investigation of the compound's potential in the synthesis of functional materials. The rigid aromatic core and the reactive handles suggest its suitability as a monomer or cross-linking agent in the preparation of novel polymers with tailored electronic or photophysical properties. The influence of the nitro group on the properties of such materials is a subject that warrants deeper exploration.

Furthermore, a comprehensive understanding of the mechanistic details of its various reactions is still evolving. Advanced computational and spectroscopic studies could provide deeper insights into reaction pathways, transition states, and the role of intermediates, which would be invaluable for optimizing existing synthetic protocols and designing new ones.

Opportunities for Interdisciplinary Research and Innovations

The unique trifunctional nature of this compound presents significant opportunities for interdisciplinary research and innovation.

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of diverse molecular libraries. By systematically reacting the chloromethyl and nitro groups with various bioactive fragments, medicinal chemists can generate a wide array of new chemical entities for high-throughput screening. The nitroaromatic core itself is a feature in some pharmacologically active molecules, and its derivatives could be explored for a range of therapeutic targets.

Materials Science: In collaboration with materials scientists, the potential of this compound as a precursor for functional polymers, metal-organic frameworks (MOFs), and other advanced materials can be realized. Its derivatives could be designed to exhibit specific properties such as fluorescence, conductivity, or porosity, leading to applications in sensors, electronics, and catalysis.

Supramolecular Chemistry: The aromatic ring and the potential for hydrogen bonding after modification of the functional groups make this compound an interesting building block for the construction of complex supramolecular assemblies. Research in this area could lead to the development of novel host-guest systems, molecular machines, and self-assembling materials.

Catalysis: The development of new catalysts for the selective transformation of this compound is an area ripe for innovation. This includes not only catalysts for modifying the existing functional groups but also for utilizing the entire molecule in catalytic cycles. Such research could lead to more efficient and sustainable chemical processes.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Bis(chloromethyl)-2-nitrobenzene, and how do they influence its handling in laboratory settings?

- The compound has a molecular formula of C₈H₆Cl₂NO₂ (CAS 623-25-6) with a molecular weight of 175.06 g/mol . Its aromatic structure with electron-withdrawing nitro and chloromethyl groups contributes to its reactivity in substitution reactions. Physical state (solid at room temperature) and melting point data (if available) should be verified via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Due to its volatility and potential toxicity, storage at 0–6°C in airtight containers is recommended to minimize degradation and exposure .

Q. What synthetic methodologies are commonly employed to prepare this compound and its derivatives?

- A multi-step synthesis starting from nitrobenzene derivatives (e.g., 4-nitrochlorobenzene) involves chloromethylation using reagents like formaldehyde and HCl under controlled conditions. For example, analogous routes for related compounds use Friedel-Crafts alkylation followed by nitration . Reaction optimization requires monitoring temperature (e.g., <10°C to avoid side reactions) and stoichiometry of chlorinating agents. Purity is confirmed via HPLC or GC-MS, with yields typically reported between 60–80% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Mass Spectrometry (MS): Electron ionization (EI-MS) reveals a molecular ion peak at m/z 175.06 (C₈H₆Cl₂NO₂) with fragmentation patterns consistent with Cl and NO₂ loss . NMR: ¹H NMR in CDCl₃ shows aromatic protons (δ 7.5–8.2 ppm), chloromethyl CH₂ (δ 4.5–5.0 ppm), and nitro group effects on chemical shifts. IR: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Cl) confirm functional groups .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally related halogenated aromatics in nucleophilic substitution reactions?

- Comparative studies with analogues like 1,4-Bis(chloromethyl)benzene (slower elimination due to weaker C-Cl bonds) and 1,4-Dibromobutane (2.5× slower Sₙ2 due to reduced steric hindrance) highlight the impact of the nitro group. The nitro substituent deactivates the aromatic ring, reducing electrophilicity but stabilizing intermediates in SNAr (nucleophilic aromatic substitution). Kinetic studies using pseudo-first-order conditions (e.g., with NaSH) are recommended to quantify rate constants .

Q. What experimental strategies can mitigate contradictions in reported biological activity data for this compound (e.g., alkylating agent efficacy vs. toxicity)?

- Discrepancies in biological data (e.g., anticancer potential vs. toxicity) may arise from assay conditions (e.g., cell line variability, concentration thresholds). Researchers should:

- Standardize in vitro protocols (e.g., MTT assays with IC₅₀ comparisons across multiple cell lines).

- Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing Cl with Br) to isolate toxicity drivers.

- Use computational models (e.g., molecular docking) to predict interactions with biological targets like DNA alkylation sites .

Q. How can researchers design experiments to probe the compound’s stability under varying environmental conditions (pH, light, temperature)?

- Stability Studies:

- Thermal Stability: Conduct accelerated stability testing at 40°C/75% RH over 4 weeks, analyzing degradation products via LC-MS.

- Photostability: Expose samples to UV light (λ = 254 nm) and monitor nitro group reduction or Cl loss using UV-Vis spectroscopy.